PP30

Descripción

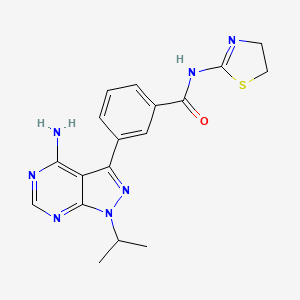

Structure

3D Structure

Propiedades

Número CAS |

1092788-09-4 |

|---|---|

Fórmula molecular |

C18H19N7OS |

Peso molecular |

381.5 g/mol |

Nombre IUPAC |

3-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C18H19N7OS/c1-10(2)25-16-13(15(19)21-9-22-16)14(24-25)11-4-3-5-12(8-11)17(26)23-18-20-6-7-27-18/h3-5,8-10H,6-7H2,1-2H3,(H2,19,21,22)(H,20,23,26) |

Clave InChI |

WGYPOAXANMFHMT-UHFFFAOYSA-N |

SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)C(=O)NC4=NCCS4)N |

SMILES canónico |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)C(=O)NC4=NCCS4)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PP30; PP-30; PP 30; |

Origen del producto |

United States |

Foundational & Exploratory

The RPP30 Gene: A Comprehensive Technical Guide to its Localization and Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonuclease P protein subunit p30 (RPP30) is a highly conserved protein and an essential component of the ribonucleoprotein complexes Ribonuclease P (RNase P) and Ribonuclease MRP (RNase MRP). These enzymes play a critical role in the maturation of transfer RNA (tRNA) and ribosomal RNA (rRNA), respectively. Given its stable transcriptional expression across a wide array of human tissues, Rthis compound is frequently utilized as a reliable internal reference gene in quantitative PCR (qPCR) analyses.[1][2] However, emerging evidence indicates that aberrant Rthis compound expression is associated with the pathogenesis of certain diseases, including cancer, highlighting its potential as a diagnostic and prognostic biomarker. This technical guide provides an in-depth overview of the localization and expression patterns of the Rthis compound gene, detailed experimental protocols for its study, and a summary of its involvement in cellular pathways.

Gene and Protein Overview

-

Gene Symbol: Rthis compound

-

Full Name: Ribonuclease P/MRP Subunit P30

-

NCBI Gene ID: [3](--INVALID-LINK--)

-

Function: As a protein subunit of RNase P and RNase MRP, Rthis compound is integral to the endonucleolytic cleavage of precursor tRNA and pre-rRNA sequences.[4][5] This function is fundamental to protein synthesis and ribosome biogenesis.

Chromosomal and Subcellular Localization

Rthis compound is located on the long (q) arm of chromosome 10 at position 23.31.

Functionally, Rthis compound is a key component of two major ribonucleoprotein complexes:

-

Ribonuclease P (RNase P): Primarily localized in the nucleus , where it is responsible for the 5'-end processing of precursor tRNAs.

-

Ribonuclease MRP (RNase MRP): Found in both the nucleus and mitochondria , where it is involved in the processing of pre-rRNA and mitochondrial RNA.

This dual localization underscores the multifaceted role of Rthis compound in cellular RNA processing.

Rthis compound Gene Expression Patterns

The RNA expression of Rthis compound is relatively stable and widely distributed across various human tissues, making it a dependable housekeeping gene for experimental normalization.[2] However, protein expression levels can show more variability among different tissues.[2]

Expression in Healthy Human Tissues

The following tables summarize the relative RNA and protein expression of Rthis compound across a selection of healthy human tissues, compiled from publicly available databases.

Table 1: Rthis compound RNA Expression in Healthy Human Tissues

| Tissue | Relative RNA Expression Level |

| Testis | High |

| Lymph Node | High |

| Heart | Moderate |

| Kidney | Moderate |

| Lung | Moderate |

| Thymus | Moderate |

| Brain | Low to Moderate |

| Pancreas | Low |

Data compiled from NCBI, InterPro, and GeneCards databases as cited in recent literature.[2]

Table 2: Rthis compound Protein Expression in Healthy Human Tissues

| Tissue | Relative Protein Expression Level |

| Brain | Weak |

| Colon | Weak |

| Liver | Weak |

| Lymph Node | Weak |

| Ovary | Weak |

| Spinal Cord | Weak |

Note: Protein expression can be less stable and more variable than RNA expression.[2]

Expression in Disease States

While generally stable, dysregulation of Rthis compound expression has been implicated in several diseases, most notably cancer.

Table 3: Rthis compound Expression in Disease

| Disease | Expression Change | Associated Findings |

| Glioblastoma (GBM) | Decreased | May act as a transcriptional regulator; decreased expression in the elderly could be a risk factor.[2][6] |

| Gastric Cancer (GC) | Increased | High expression correlates with disease progression and poor survival; promotes tumorigenesis.[5] Found to be upregulated in GC tissues compared to para-cancerous tissues.[7] |

| Acute Myeloid Leukemia (AML) | - | May aid in the detection and monitoring of NPM1-mutated AML.[2] |

Signaling Pathways and Molecular Interactions

Rthis compound's primary role is within the RNase P and RNase MRP complexes. However, recent studies have begun to elucidate its involvement in broader signaling pathways, particularly in the context of cancer.

In glioblastoma, knockdown of Rthis compound has been shown to activate the STAT3 and NF-κB pathways , which are known to be involved in cell proliferation and inflammation.[6]

References

- 1. New insights into the role of ribonuclease P protein subunit p30 from tumor to internal reference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New insights into the role of ribonuclease P protein subunit p30 from tumor to internal reference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. compartments.jensenlab.org [compartments.jensenlab.org]

- 4. Frontiers | Rthis compound is a novel diagnostic and prognostic biomarker for gastric cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Characteristics of Mycoplasma pneumoniae P30 Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma pneumoniae is a significant causative agent of atypical pneumonia in humans. Its pathogenicity is critically dependent on its ability to adhere to the respiratory epithelium, a process mediated by a specialized terminal organelle. The P30 protein is a key adhesin located at the tip of this organelle, playing a pivotal role in cytadherence and gliding motility, making it a crucial factor in the virulence of this bacterium.[1][2] This technical guide provides a comprehensive overview of the molecular characteristics of the P30 protein, intended to serve as a valuable resource for researchers and professionals involved in the study of M. pneumoniae and the development of novel therapeutics.

Core Molecular Characteristics

The P30 protein is a transmembrane protein essential for the integrity and function of the M. pneumoniae attachment organelle.[1] It is involved in the initial attachment to host cells and subsequent gliding motility, which allows the bacterium to navigate the respiratory tract.[1] Mutants lacking a functional P30 protein are deficient in adhesion and motility and are considered avirulent.[1]

Quantitative Data Summary

A compilation of the key quantitative data for the P30 protein and its corresponding gene, MPN453, is presented in Table 1.

| Characteristic | Value | Reference |

| Protein | ||

| Molecular Weight (Apparent) | ~30 kDa | [1] |

| Molecular Weight (Calculated) | 29.743 kDa | |

| Number of Amino Acids | 275 | [1] |

| Isoelectric Point (pI) | Data not available in search results | |

| Gene (MPN453) | ||

| Size | 825 nucleotides | |

| G+C Content | 54.4% | [1] |

Protein Domain Architecture and Function

The P30 protein exhibits a modular structure, with distinct domains contributing to its overall function in adhesion and motility. It is a transmembrane protein with its N-terminus located in the cytoplasm and its C-terminus exposed on the cell surface.[3][4]

-

N-terminal Cytoplasmic Domain: This intracellular region is believed to be crucial for the proper function of P30, potentially linking the protein to the internal structures of the terminal organelle.[5]

-

Transmembrane Domain: This hydrophobic segment anchors the P30 protein within the mycoplasma cell membrane.

-

C-terminal Extracellular Domain: This surface-exposed region is rich in proline residues and contains several repeat sequences.[3] This domain is directly involved in binding to host cell receptors, such as sialoglycoproteins and sulfated glycolipids, and is highly immunogenic.[1] The C-terminus shares sequence homology with the major adhesin P1, suggesting a functional relationship.

A schematic representation of the P30 protein's domain structure is provided below.

Role in the Adhesion Complex

The P30 protein does not function in isolation but is a critical component of a larger adhesion complex at the terminal organelle. It interacts with other key proteins, most notably the P1 adhesin, to mediate efficient binding to host cells. The proper localization and function of P1 are dependent on the presence of P30.[2] This complex of adhesins and accessory proteins forms a high-density structure at the bacterial pole, facilitating a strong and specific interaction with the host epithelium.

The following diagram illustrates the central role of P30 within the M. pneumoniae adhesion complex.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the P30 protein.

Recombinant P30 Protein Expression and Purification

This protocol describes the expression and purification of a maltose-binding protein (MBP)-P30 fusion protein in E. coli.

-

Cloning:

-

Amplify the gene fragment of P30 (e.g., the C-terminal region) using PCR with primers containing appropriate restriction sites.

-

Ligate the purified PCR product into an expression vector containing an N-terminal MBP tag (e.g., pMAL).

-

Transform the ligation product into a suitable E. coli expression strain (e.g., BL21).

-

Verify the correct insertion by restriction digestion and DNA sequencing.

-

-

Expression:

-

Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Dilute the overnight culture into a larger volume of LB broth and grow to an optical density at 600 nm (OD600) of 0.4-0.6.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

Continue to incubate at 37°C for 4-5 hours with shaking.

-

-

Purification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to an amylose resin column pre-equilibrated with column buffer.

-

Wash the column extensively with column buffer to remove unbound proteins.

-

Elute the MBP-P30 fusion protein with column buffer containing 10 mM maltose.

-

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting.

-

Western Blotting for P30 Detection

This protocol outlines the general steps for detecting the P30 protein in M. pneumoniae lysates.

-

Sample Preparation:

-

Culture M. pneumoniae to the desired density.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with a primary antibody specific for the P30 protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using X-ray film or a digital imaging system.

-

Cell Adhesion Assay

This protocol provides a general framework for quantifying the adherence of M. pneumoniae to host cells.

-

Cell Culture:

-

Culture a relevant human cell line (e.g., A549 lung carcinoma cells) to confluence in appropriate cell culture plates.

-

-

Bacterial Preparation:

-

Grow M. pneumoniae in a suitable broth medium.

-

Label the bacteria with a fluorescent dye (e.g., calcein-AM) or radioisotope for quantification.

-

Wash and resuspend the labeled bacteria in cell culture medium.

-

-

Adhesion Assay:

-

Wash the confluent host cell monolayers with PBS.

-

Add the labeled M. pneumoniae suspension to the host cells at a defined multiplicity of infection (MOI).

-

Incubate for a specific period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for bacterial adherence.

-

Gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.

-

-

Quantification:

-

Lyse the host cells with a lysis buffer (e.g., containing a non-ionic detergent).

-

Quantify the number of adherent bacteria by measuring the fluorescence or radioactivity of the cell lysate.

-

Alternatively, adherent bacteria can be quantified by plating serial dilutions of the lysate and counting colony-forming units (CFUs).

-

Experimental Workflow for P30 Functional Analysis

A systematic approach is required to elucidate the function of the P30 protein. The following workflow outlines a logical sequence of experiments.

Conclusion

The P30 protein of Mycoplasma pneumoniae is a multifaceted adhesin with a critical role in the pathogenesis of infection. Its well-defined domain structure, involvement in the adhesion complex, and high immunogenicity make it an attractive target for the development of novel diagnostic tools and vaccines. The experimental protocols and workflows outlined in this guide provide a framework for further investigation into the molecular intricacies of this essential virulence factor. A deeper understanding of the P30 protein will undoubtedly contribute to the development of more effective strategies to combat M. pneumoniae infections.

References

- 1. Reviewing advancement in Mycoplasma pneumoniae P30 adhesin protein provides insights for future diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. article.imrpress.com [article.imrpress.com]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Processing is required for a fully functional protein P30 in Mycoplasma pneumoniae gliding and cytadherence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Integral Role of P30 in Mycoplasma pneumoniae Cytadherence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycoplasma pneumoniae is a primary agent of atypical pneumonia, initiating infection through a sophisticated process of cytadherence to the respiratory epithelium. This process is orchestrated by a specialized attachment organelle, a complex structure at the cell pole. Central to the function of this organelle is the P30 protein, a 30-kDa adhesin that is indispensable for the bacterium's ability to attach to host cells, glide along surfaces, and maintain its virulence. This technical guide provides a comprehensive overview of the current understanding of P30's role in M. pneumoniae cytadherence, consolidating available data on its structure, function, and interactions. It also outlines the experimental methodologies used to elucidate its function and presents visual representations of its operational context within the attachment organelle.

Introduction: The Criticality of Cytadherence in M. pneumoniae Pathogenesis

The initiation of Mycoplasma pneumoniae infection is critically dependent on its ability to adhere to the host's respiratory epithelial cells.[1][2] This attachment is not a passive process but a highly organized one, mediated by a polar structure known as the attachment organelle. This organelle is a complex machinery composed of a network of proteins that work in concert to ensure firm binding to host cell receptors, facilitate gliding motility, and contribute to cell division.[1][3] Among the key players in this intricate process are the major adhesins P1 and P30. While P1 has been extensively studied, the P30 protein has emerged as an equally crucial component, the absence of which results in a complete loss of cytadherence and virulence.[1][3] This guide delves into the multifaceted role of P30, offering a detailed examination of its contribution to the pathogenic capabilities of M. pneumoniae.

P30 Protein: Structure and Function

The P30 protein is a 275-amino acid transmembrane protein with a molecular weight of approximately 30 kDa.[1][2] Its topology is critical to its function, with a cytoplasmic N-terminus and an extracellular C-terminus.[4] The extracellular domain is rich in proline residues and is responsible for interacting with host cell receptors.[5]

Key Functional Attributes of P30

The P30 protein is involved in a range of functions crucial for the lifecycle and pathogenicity of M. pneumoniae. These are summarized in the table below.

| Feature | Description | References |

| Cytadherence | Essential for the attachment of M. pneumoniae to host cells. Mutants lacking P30 are unable to cytadhere. | [1][3] |

| Gliding Motility | Plays a vital role in the gliding motility of the bacterium, enabling it to move across host cell surfaces. | [1][2] |

| Virulence | A key virulence factor; strains lacking P30 are avirulent. | [1][4] |

| Cell Morphology | Required for maintaining the normal filamentous morphology of M. pneumoniae. P30 mutants exhibit altered, pleomorphic shapes. | [3] |

| Protein Stability | Necessary for the stability of another attachment organelle protein, P65. | [2][6] |

Table 1: Functional Summary of the P30 Protein

The Role of P30 in the Attachment Organelle

The P30 protein is a key component of the attachment organelle's protein complex. It is localized at the distal end of this structure, where it collaborates with other proteins to mediate cytadherence.[1][4]

Interaction with Other Proteins

P30 does not function in isolation. It forms a complex with other critical proteins, most notably the P1 adhesin. It is believed that P30 is required for the proper function of P1 in binding to host cell receptors.[3] P30 also has a close spatial and functional relationship with the P65 protein.[2][6] The coordinated action of these proteins is essential for the assembly and function of the attachment organelle.

The following diagram illustrates the logical relationship of P30 within the attachment organelle's cytadherence machinery.

Quantitative Data on P30 Function

While the qualitative importance of P30 is well-established, specific quantitative data on its binding affinities and the precise impact of its absence on cytadherence are not extensively detailed in publicly available literature. The available data primarily describe the effects of P30 mutations in qualitative or semi-quantitative terms.

| Mutant Strain | P30 Status | Effect on Cytadherence (Hemadsorption) | Effect on Gliding Motility | Reference |

| II-3 | Null (no P30) | Complete loss of hemadsorption | Non-motile | [3] |

| II-7 | Truncated P30 | Complete loss of hemadsorption | Severely impaired (50-fold reduction in velocity) | [3] |

Table 2: Phenotypes of M. pneumoniae P30 Mutants

Experimental Protocols

The study of P30's function has relied on a variety of molecular and cellular biology techniques. While detailed, step-by-step protocols are often proprietary to the research labs that developed them, the general methodologies are described below.

Generation of P30 Mutants

The creation of P30-deficient or altered strains of M. pneumoniae has been instrumental in understanding its function. A common method is transposon mutagenesis.

General Workflow for Transposon Mutagenesis:

-

Vector Preparation: A transposon, such as Tn4001, carrying a selectable marker is cloned into a plasmid vector that cannot replicate in M. pneumoniae.

-

Transformation: The plasmid is introduced into wild-type M. pneumoniae cells, typically through electroporation.

-

Selection: The cells are grown on a medium containing the antibiotic corresponding to the selectable marker on the transposon. Only cells that have incorporated the transposon into their genome will survive.

-

Screening: Colonies are screened for the desired phenotype, such as a lack of hemadsorption, to identify mutants with insertions in genes required for cytadherence.

-

Mapping of Insertion Site: The location of the transposon insertion in the genome of the mutant is determined by sequencing the DNA flanking the transposon.

Hemadsorption Assay

This assay is a common method to assess the cytadherence capabilities of M. pneumoniae.

General Protocol:

-

Culture: M. pneumoniae strains (wild-type and mutants) are grown as colonies on agar plates.

-

Erythrocyte Suspension: A suspension of red blood cells (e.g., guinea pig or human) is prepared.

-

Incubation: The erythrocyte suspension is overlaid onto the mycoplasma colonies and incubated.

-

Washing: The plates are gently washed to remove non-adherent red blood cells.

-

Observation: The colonies are observed under a microscope. The presence of a layer of red blood cells attached to the colonies indicates positive hemadsorption (cytadherence).

Immunofluorescence Microscopy

This technique is used to visualize the localization of P30 within the M. pneumoniae cell.

General Protocol:

-

Cell Preparation: M. pneumoniae cells are grown on a solid support, such as a glass coverslip.

-

Fixation: The cells are fixed to preserve their structure, typically using methanol or paraformaldehyde.

-

Permeabilization: If the target epitope is intracellular, the cell membrane is permeabilized with a detergent (e.g., Triton X-100).

-

Blocking: Non-specific antibody binding sites are blocked using a solution such as bovine serum albumin (BSA).

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific to the P30 protein.

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Mounting and Visualization: The coverslip is mounted on a microscope slide and the cells are visualized using a fluorescence microscope.

P30 and Signaling

The P30 protein is thought to play a crucial role in signal transduction, although the specific pathways are not yet fully elucidated.[1][2] It is hypothesized that P30 may act as a transducer, relaying signals from the cell's interior to the extracellular environment, thereby modulating the function of the P1 adhesin complex.[7] This suggests an "inside-out" signaling mechanism that prepares the cytadherence machinery for binding to host cells.

On the host side, infection with M. pneumoniae is known to activate signaling pathways such as the NF-κB pathway via Toll-like receptors (TLRs).[7] This is a general response to mycoplasmal lipoproteins and it is not yet definitively established whether P30 is a specific ligand for this pathway.

The following diagram illustrates a hypothetical model of P30's role in signaling.

P30 as a Drug Target

Given its essential role in the initial stages of infection, the P30 protein represents a promising target for the development of novel anti-mycoplasmal therapies.[1] Strategies could include the development of small molecules or antibodies that specifically block the interaction of P30 with host cell receptors or interfere with its function within the attachment organelle complex. Such an approach would offer a targeted means of preventing M. pneumoniae colonization and subsequent disease.

Conclusion

The P30 protein is a cornerstone of Mycoplasma pneumoniae's pathogenic strategy. Its indispensable roles in cytadherence, gliding motility, and the structural integrity of the attachment organelle highlight it as a critical factor in the bacterium's ability to cause disease. While much has been learned about its qualitative importance, future research focused on obtaining high-resolution structural data, precise quantitative measurements of its interactions, and a detailed elucidation of its role in signaling pathways will be crucial for a complete understanding of its function. This knowledge will, in turn, pave the way for the development of novel and effective therapeutic interventions against M. pneumoniae infections.

References

- 1. Frontiers | Reviewing advancement in Mycoplasma pneumoniae P30 adhesin protein provides insights for future diagnosis and treatment [frontiersin.org]

- 2. Reviewing advancement in Mycoplasma pneumoniae P30 adhesin protein provides insights for future diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycoplasma pneumoniae Protein P30 Is Required for Cytadherence and Associated with Proper Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. uniprot.org [uniprot.org]

- 6. Insights into the function of Mycoplasma pneumoniae protein P30 from orthologous gene replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical Role of Macrophages and Their Activation via MyD88-NFκB Signaling in Lung Innate Immunity to Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Senescence Marker Protein-30: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senescence Marker Protein-30 (SMP30), also known as Regucalcin, is a multifunctional protein that has garnered significant interest in the fields of aging, cellular homeostasis, and disease. Initially identified as a protein whose expression decreases with age in the liver, subsequent research has revealed its diverse physiological roles, including calcium homeostasis, antioxidant defense through its involvement in Vitamin C biosynthesis, and protection against apoptosis. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to SMP30. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways to serve as a comprehensive resource for the scientific community.

Discovery and History: A Tale of Multiple Identities

The story of Senescence Marker Protein-30 (SMP30) is unique in that it was independently discovered and named by different research groups focusing on distinct biological functions. This led to a period of fragmented understanding before it was ultimately recognized as a single, multifunctional protein.

Initially, in 1992, it was identified as a novel protein in the rat liver whose levels decreased with age in an androgen-independent manner, leading to the name "Senescence Marker Protein-30" due to its estimated molecular weight of 30 kDa.[1] Later, more precise measurements revealed its actual molecular weight to be 34 kDa.

Parallel to this, the same protein was being studied under different names:

-

Regucalcin: Characterized for its role in regulating intracellular calcium homeostasis.

-

Organophosphate Hydrolase: Identified for its ability to hydrolyze organophosphates, a class of compounds found in pesticides and nerve agents.

-

Aldonolactonase: Recognized for its enzymatic activity in hydrolyzing aldonolactones, a key function in the biosynthesis of vitamin C in non-primate mammals.

It was through cloning and sequencing that these seemingly disparate proteins were confirmed to be the same gene product, unveiling the multifaceted nature of SMP30.

Quantitative Data Summary

The expression and activity of SMP30 are subject to regulation by various factors, most notably age. The following tables summarize key quantitative data from various studies.

Table 1: Age-Related Changes in SMP30 Expression

| Species | Tissue | Age Group | Change in Expression | Reference |

| Rat | Liver | Old vs. Young | Decreased | [1] |

| Mouse | Liver | 24 vs. 12 months | Decreased number of SMP30-positive cells | [2] |

| Mouse | Liver | High-fructose diet | 3.5-fold down-regulation | [3] |

Table 2: Enzyme Kinetics of SMP30 (Gluconolactonase Activity)

| Substrate | Divalent Cation | Apparent Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | Reference |

| D-glucono-δ-lactone | Zn2+ | 9.4 | 345 | - | [4] |

| D-glucono-δ-lactone | Ca2+ | - | - | 48 | [5] |

| D-glucono-δ-lactone | Zn2+ | - | - | > Ca2+, Mg2+, Mn2+ | [5] |

Note: The specific activity of purified rat SMP30 with D-glucono-δ-lactone in the presence of 75 μM ZnCl2 was found to be 226 μmol/min/mg.[4]

Table 3: Organophosphate Hydrolase Activity of SMP30

| Substrate | Divalent Cation | Activity | Reference |

| Diisopropyl phosphorofluoridate (DFP) | Mg2+ or Mn2+ | Hydrolyzes | [6] |

| Sarin | Mg2+ or Mn2+ | Hydrolyzes | [6] |

| Soman | Mg2+ or Mn2+ | Hydrolyzes | [6] |

| Tabun | Mg2+ or Mn2+ | Hydrolyzes | [6] |

Key Experimental Protocols

This section details the methodologies for pivotal experiments used in the study of SMP30.

Generation of SMP30 Knockout Mice

The generation of SMP30 knockout (KO) mice has been instrumental in elucidating its physiological functions.

-

Gene Targeting: A null mutation of the SMP30 gene is introduced into the germ line of mice.

-

Genotyping: Confirmation of the knockout is typically performed by PCR analysis of genomic DNA extracted from tail biopsies.

-

Phenotypic Analysis: SMP30 KO mice are then compared to their wild-type littermates to assess differences in development, fertility, and susceptibility to various physiological challenges.[7] For instance, when fed a vitamin C-deficient diet, SMP30 KO mice exhibit symptoms of scurvy.[8]

Western Blotting for SMP30 Detection

Western blotting is a standard technique to quantify SMP30 protein levels in tissue or cell lysates.

-

Sample Preparation:

-

Tissues or cells are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.[9]

-

The lysate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.[9]

-

Protein concentration is determined using a standard assay (e.g., BCA assay).[9]

-

Samples are mixed with Laemmli buffer and heated to denature the proteins.[9]

-

-

Electrophoresis and Transfer:

-

Immunodetection:

-

The membrane is blocked with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[12]

-

The membrane is incubated with a primary antibody specific for SMP30. The optimal antibody dilution should be determined empirically, but a common starting range is 1:1000 to 1:5000.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[10]

-

The signal is detected using a chemiluminescent substrate and imaged.[10]

-

Immunohistochemistry (IHC) for SMP30 Localization

IHC allows for the visualization of SMP30 protein expression and localization within tissue sections.

-

Tissue Preparation:

-

Tissues are fixed in formalin and embedded in paraffin.[13]

-

Thin sections (e.g., 4-5 μm) are cut and mounted on slides.

-

-

Antigen Retrieval:

-

Sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the antigenic epitopes, often using heat-induced methods with a citrate buffer (pH 6.0).[14]

-

-

Immunostaining:

-

Endogenous peroxidase activity is quenched using hydrogen peroxide.[13]

-

Sections are blocked with normal serum from the species in which the secondary antibody was raised.[14]

-

Sections are incubated with the primary anti-SMP30 antibody. Antibody dilution needs to be optimized, with typical ranges being 1:100 to 1:500. Incubation is often performed overnight at 4°C.[15]

-

After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.[13]

-

The signal is visualized using a chromogen such as DAB, which produces a brown precipitate.[8]

-

Sections are counterstained (e.g., with hematoxylin) and mounted for microscopic examination.

-

Signaling Pathways Involving SMP30

SMP30 has been shown to modulate several key signaling pathways, contributing to its protective effects against cellular stress.

Nrf2/Keap1 Antioxidant Pathway

The Nrf2/Keap1 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon oxidative stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. SMP30 overexpression has been shown to enhance the activation of Nrf2.[16] While a direct interaction has not been definitively established, SMP30's role in maintaining cellular redox balance likely contributes to the potentiation of this protective pathway.

Figure 1: SMP30's influence on the Nrf2/Keap1 antioxidant pathway.

Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β pathway is crucial for cell survival and proliferation. Akt, a serine/threonine kinase, phosphorylates and inactivates GSK-3β, a key regulator of various cellular processes. SMP30 overexpression has been demonstrated to enhance the phosphorylation of both Akt and GSK-3β. The suppression of Akt activity abolishes the SMP30-mediated activation of Nrf2, suggesting a crosstalk between these pathways where SMP30 acts upstream of Akt.

Figure 2: SMP30's role in the Akt/GSK-3β signaling cascade.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The activation of the Ras/Raf/MEK/ERK pathway is a central event in many cellular processes. In the context of cancer, the interplay between SMP30 and the ERK pathway appears to be complex and context-dependent. While some studies suggest a tumor-suppressive role for SMP30, others indicate that in certain breast cancer cells, increased SMP30 expression correlates with tumor undifferentiation through a mechanism potentially mediated by the activation of the ERK/MAPK signaling pathway.

Figure 3: Potential interplay between SMP30 and the ERK signaling pathway.

Conclusion

Senescence Marker Protein-30 has evolved from a simple marker of aging to a recognized multifunctional protein with significant implications for cellular health and disease. Its roles in calcium regulation, antioxidant defense via vitamin C synthesis, and modulation of key signaling pathways underscore its importance as a therapeutic and diagnostic target. This technical guide consolidates the foundational knowledge of SMP30, providing researchers and drug development professionals with a robust resource to facilitate further investigation into this intriguing protein. The continued exploration of SMP30's mechanisms of action holds promise for the development of novel strategies to combat age-related diseases and cancer.

References

- 1. Purification of senescence marker protein-30 (SMP30) and its androgen-independent decrease with age in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Age-associated decrease of senescence marker protein-30/gluconolactonase in individual mouse liver cells: Immunohistochemistry and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Senescence marker protein 30 functions as gluconolactonase in l-ascorbic acid biosynthesis, and its knockout mice are prone to scurvy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure of Human Senescence Marker Protein 30; Insights Linking Structural, Enzymatic and Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Senescence Marker Protein-30 Knockout Mouse Liver Is Highly Susceptible to Tumor Necrosis Factor-α- and Fas-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pathophysiological significance of senescence marker protein-30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. ulab360.com [ulab360.com]

- 14. usbio.net [usbio.net]

- 15. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 16. researchgate.net [researchgate.net]

SMP30 as a Biomarker for Aging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Senescence Marker Protein-30 (SMP30), also known as regucalcin, has emerged as a robust and reliable biomarker of aging. Its expression levels consistently decrease with age across various tissues and species in a manner independent of hormonal status. This decline is associated with a range of age-related physiological changes, including increased oxidative stress, apoptosis, and impaired calcium homeostasis. This technical guide provides a comprehensive overview of SMP30, detailing its discovery, multifaceted functions, and the signaling pathways it modulates. Furthermore, this document presents quantitative data on its age-dependent expression, detailed experimental protocols for its analysis, and visualizations of its key molecular interactions, serving as a vital resource for researchers and professionals in the field of aging and drug development.

Introduction to SMP30

SMP30 was first identified in the rat liver as a protein whose expression progressively decreases with age.[1] This androgen-independent decline makes it a more reliable aging marker than other age-associated proteins influenced by hormonal fluctuations.[1] Primarily localized in the cytoplasm of hepatocytes and renal proximal tubular cells, SMP30 has since been characterized as a multifunctional protein playing critical roles in vital cellular processes.[1][2]

Initially, SMP30 was recognized for its role in maintaining intracellular calcium homeostasis.[2] Subsequent research revealed its identity as gluconolactonase (GNL), a key enzyme in the vitamin C biosynthesis pathway in non-primate mammals.[3] This discovery linked SMP30 directly to the body's antioxidant defense system. The protein is highly conserved across higher animals, suggesting a fundamental physiological role.[4] The human SMP30 gene is located on the X chromosome.[5]

Quantitative Data on Age-Related Decline of SMP30

The expression of SMP30 exhibits a marked decrease with advancing age in various tissues. This section summarizes the quantitative changes observed in SMP30 protein and mRNA levels.

SMP30 Protein Expression

| Tissue | Species | Age Group | Change in SMP30 Protein Level | Reference |

| Kidney | Rat | Middle-aged (12-15 months) vs. Young (2-3 months) | Decreased | [6] |

| Kidney | Rat | Old (20-24 months) vs. Young (2-3 months) | Significantly Decreased | [6] |

| Liver | Rat | Aged | 60-70% decrease | [4] |

SMP30 mRNA Expression

| Tissue | Species | Age Group | Change in SMP30 mRNA Level | Reference |

| Kidney | Rat | Middle-aged (12-15 months) vs. Young (2-3 months) | Decreased | [6] |

| Kidney | Rat | Old (20-24 months) vs. Young (2-3 months) | Significantly Decreased | [6] |

Key Functions of SMP30 in Aging

The age-associated decline in SMP30 contributes to several hallmarks of the aging process. Its multifaceted functions are central to cellular health and resilience.

Vitamin C Biosynthesis

In most mammals, SMP30 functions as gluconolactonase, catalyzing the penultimate step in the biosynthesis of L-ascorbic acid (vitamin C).[3] Vitamin C is a potent antioxidant, and a deficiency due to decreased SMP30 activity can lead to increased oxidative stress, a major contributor to aging. SMP30 knockout mice are unable to synthesize vitamin C and develop scurvy-like symptoms when fed a vitamin C-deficient diet.[3]

Calcium Homeostasis

SMP30 plays a crucial role in maintaining intracellular calcium levels. It is believed to regulate the activity of plasma membrane Ca2+-pumping ATPase, thereby controlling calcium efflux from the cell.[2] Dysregulation of calcium homeostasis is implicated in various age-related pathologies, including neurodegenerative diseases.

Anti-Apoptotic and Antioxidant Roles

SMP30 exhibits significant anti-apoptotic and antioxidant properties. It protects cells from apoptosis induced by various stimuli, including TNF-α and Fas ligand.[5] Hepatocytes from SMP30 knockout mice are more susceptible to apoptosis.[5] Furthermore, SMP30 helps mitigate oxidative stress, and its deficiency is associated with increased levels of oxidative damage markers.[7] Studies have shown that SMP30 can inhibit the accumulation of reactive oxygen species (ROS).[7]

SMP30 in Signaling Pathways

SMP30 exerts its protective effects through the modulation of key signaling pathways involved in cellular stress response and survival.

Nrf2/Keap1 Signaling Pathway

The Nrf2/Keap1 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon oxidative stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. SMP30 has been shown to positively regulate this pathway, enhancing Nrf2 activation.[8][9] Overexpression of SMP30 leads to increased nuclear Nrf2 levels.[9] Conversely, the protective effects of SMP30 are diminished when Nrf2 is suppressed.[8]

Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β pathway is a critical regulator of cell survival and apoptosis. Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating pro-apoptotic factors, including GSK-3β. SMP30 has been shown to activate Akt, thereby contributing to its anti-apoptotic function.[10] The inhibition of calmodulin, a calcium-binding protein, attenuates the anti-apoptotic effect of SMP30 and inhibits Akt activation, suggesting an interplay between SMP30, calmodulin, and the Akt pathway.[10] Furthermore, the activation of Nrf2 by SMP30 has been shown to be mediated through the Akt/GSK-3β pathway.[8]

References

- 1. Purification of senescence marker protein-30 (SMP30) and its androgen-independent decrease with age in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatic and renal expression of senescence marker protein-30 and its biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Senescence marker protein 30 functions as gluconolactonase in L-ascorbic acid biosynthesis, and its knockout mice are prone to scurvy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Senescence Marker Protein 30: Functional and Structural Insights to its Unknown Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathophysiological significance of senescence marker protein-30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Senescence marker protein30 protects lens epithelial cells against oxidative damage by restoring mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Senescence marker protein 30 (SMP30) protects against high glucose-induced apoptosis, oxidative stress and inflammatory response in retinal ganglion cells by enhancing Nrf2 activation via regulation of Akt/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Senescence marker protein-30 regulates Akt activity and contributes to cell survival in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Core Principles of PP30 in Cellular Processes

Introduction

The scientific community has not yet characterized a protein or molecule designated as "PP30" in published research. Extensive searches of scientific databases and literature reveal no information on a molecule with this specific name and its role in cellular processes.

Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams related to "this compound." The information required to fulfill the detailed request on its function, data presentation, and experimental methodologies does not exist in the current body of scientific knowledge.

It is possible that "this compound" may be an internal designation within a specific research group, a component of a larger, named complex that is not individually cataloged, a misnomer for another protein, or a newly discovered molecule that has not yet been described in peer-reviewed literature. Without further context or clarification on the origin of the term "this compound," a detailed technical guide on its core principles in cellular processes cannot be constructed.

The Pappalysin Family: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pappalysin family of metalloproteinases, particularly Pappalysin-1 (PAPP-A) and Pappalysin-2 (PAPP-A2), are critical regulators of the insulin-like growth factor (IGF) signaling pathway.[1][2] These enzymes modulate the bioavailability of IGFs by proteolytically cleaving IGF binding proteins (IGFBPs), thereby playing a pivotal role in cellular growth and proliferation.[1][2] This technical guide provides a comprehensive overview of the pappalysin family, with a primary focus on PAPP-A2, its homologous structure PAPP-A, their substrates, and inhibitors. The document details their biochemical properties, relevant experimental protocols, and the signaling cascades in which they participate.

Initially, some literature referred to placental proteins with designations such as placental protein 30 (PP30); however, the formal and widely accepted nomenclature for this family of metalloproteinases is the pappalysins. PAPP-A2 is also known by several aliases, including PAPPE, PLAC3, and PAPP-E.

Quantitative Data

The biochemical characteristics of key proteins in the Pappalysin signaling pathway are summarized in the tables below, providing a comparative overview of their physical and functional properties.

| Protein | Gene | Molecular Weight (kDa) | Theoretical Isoelectric Point (pI) | Structure |

| Pappalysin-2 (PAPP-A2) | PAPPA2 | ~220 (monomer)[3] | 6.02 | Monomer[3] |

| Pappalysin-1 (PAPP-A) | PAPPA | ~200 (monomer), ~400 (homodimer) | 5.89 | Covalent homodimer[4] |

| Stanniocalcin-2 (STC2) | STC2 | ~33 (monomer), ~56-66 (homodimer) | 8.79 | Disulfide-linked homodimer |

| Stanniocalcin-1 (STC1) | STC1 | ~30-35 (monomer), ~50-60 (homodimer) | 8.53 | Disulfide-linked homodimer |

| Interaction | Substrate/Inhibitor | Cleavage Site / Interaction Type | Kinetic Parameters | IGF Dependence |

| PAPP-A2 | IGFBP-5 | Ser143-Lys144[5] | - | Independent[5] |

| IGFBP-3 | Limited proteolysis | - | Independent[5] | |

| STC1 | Non-covalent inhibition[6] | - | N/A | |

| STC2 | Covalent inhibition[1] | - | N/A | |

| PAPP-A | IGFBP-4 | Met135-Lys136 | kcat/KM = 1.4 µM⁻¹s⁻¹ (with IGF-II) | Dependent |

| IGFBP-5 | Ser143-Lys144 | - | Independent | |

| STC1 | Non-covalent inhibition | Ki = 68 pM[6] | N/A | |

| STC2 | Covalent inhibition | - | N/A |

Signaling Pathway

PAPP-A2 is a key regulator of the local bioavailability of insulin-like growth factors (IGFs). In the circulatory system, the majority of IGFs are sequestered in ternary complexes with IGF binding proteins (IGFBPs) and the acid-labile subunit (ALS), rendering them inactive.[1] PAPP-A2 proteolytically cleaves IGFBP-3 and IGFBP-5, causing the release of active IGFs.[1][5] These freed IGFs can then bind to the IGF-1 receptor (IGF1R), initiating downstream signaling cascades that lead to cell growth and proliferation. The proteolytic activity of PAPP-A2 is, in turn, regulated by Stanniocalcin-1 (STC1) and Stanniocalcin-2 (STC2), which act as inhibitors.[1][6] STC1 is a reversible, high-affinity non-covalent inhibitor, while STC2 forms an irreversible covalent complex with PAPP-A2.[1][6]

Experimental Protocols

This section details key experimental methodologies for the study of PAPP-A2 and its interactions.

Recombinant PAPP-A2 Expression and Purification

This protocol describes the expression of recombinant human PAPP-A2 in a mammalian cell line and subsequent purification.

Workflow Diagram:

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For expression of recombinant PAPP-A2, cells are transfected with an expression vector encoding full-length human PAPP-A2 with a C-terminal polyhistidine tag using a suitable transfection reagent.

-

Expression in Serum-Free Medium: Following transfection, the medium is replaced with serum-free DMEM. Cells are cultured for an additional 48-72 hours to allow for the secretion of recombinant PAPP-A2 into the medium.

-

Harvesting and Concentration: The conditioned medium is harvested and centrifuged to remove cells and debris. The supernatant is then concentrated using a tangential flow filtration system with a 30 kDa molecular weight cutoff membrane.

-

Affinity Chromatography: The concentrated medium is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). The column is washed extensively with the binding buffer to remove unbound proteins.

-

Elution: Recombinant PAPP-A2 is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Dialysis and Storage: The eluted fractions containing PAPP-A2 are pooled and dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl). The purified protein is quantified, aliquoted, and stored at -80°C.

-

Quality Control: The purity of the recombinant PAPP-A2 is assessed by SDS-PAGE and Coomassie blue staining, and its identity is confirmed by Western blotting using a PAPP-A2 specific antibody. Protein concentration is determined using a bicinchoninic acid (BCA) assay.

PAPP-A2 Proteolytic Activity Assay

This assay measures the ability of PAPP-A2 to cleave its substrate, IGFBP-5.

Workflow Diagram:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant human PAPP-A2 and recombinant human IGFBP-5 in an appropriate assay buffer (e.g., 50 mM Tris, pH 8.0).[7] A typical reaction might contain 40 µg/mL of PAPP-A2 and 200 µg/mL of IGFBP-5.[7] Include a negative control with assay buffer instead of PAPP-A2.[7]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, for example, overnight.[7]

-

Reaction Termination: Stop the reaction by adding an equal volume of 2x reducing SDS-PAGE sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Visualization: Load the samples onto a 15% polyacrylamide gel and separate the proteins by electrophoresis.[7] Visualize the protein bands by Coomassie blue staining or by Western blotting using an antibody specific for IGFBP-5.

-

Analysis: The presence of lower molecular weight fragments corresponding to the cleaved IGFBP-5 indicates PAPP-A2 proteolytic activity.

PAPP-A2 Inhibition Assay

This assay is designed to screen for and characterize inhibitors of PAPP-A2 activity.

Methodology:

-

Pre-incubation: Pre-incubate recombinant PAPP-A2 with the potential inhibitor (e.g., STC2 or a small molecule) in the assay buffer for a defined period at 37°C to allow for binding.

-

Substrate Addition: Initiate the proteolytic reaction by adding recombinant IGFBP-5 to the pre-incubated mixture.

-

Incubation and Analysis: Follow the steps for the proteolytic activity assay as described above. A reduction in the cleavage of IGFBP-5 in the presence of the test compound compared to a control without the compound indicates inhibitory activity.

Homologous Structures

The pappalysin family is conserved across metazoans. The primary homolog of PAPP-A2 in vertebrates is PAPP-A, with which it shares approximately 45% amino acid sequence identity.[5] Both PAPP-A and PAPP-A2 possess a similar multi-domain architecture, including a catalytic metalloproteinase domain with the characteristic HEXXHXXGXXH zinc-binding motif, and several Lin12-Notch repeat (LNR) domains.[4]

Recent advances in cryo-electron microscopy have provided high-resolution structures of both PAPP-A and PAPP-A2.[8][9] These structures reveal that PAPP-A forms a homodimer, creating a central chamber that houses the active sites.[8] In contrast, PAPP-A2 exists as a monomer.[3]

Homologs of pappalysins have also been identified in invertebrates, such as in the phyla Placozoa and Cnidaria, suggesting deep evolutionary roots for this protein family.[4] These invertebrate pappalysins share a conserved domain structure with their vertebrate counterparts, including the LNR modules, indicating a conserved overall fold.[4] However, the substrate specificities and regulatory mechanisms of these invertebrate homologs may differ from those of vertebrate PAPP-A and PAPP-A2. Further structural and functional characterization of these invertebrate pappalysins is needed to fully understand the evolutionary trajectory of this important family of metalloproteinases.

Conclusion

The pappalysin family, and PAPP-A2 in particular, are crucial regulators of IGF bioavailability and are implicated in a variety of physiological and pathological processes, including growth, development, and cancer. This technical guide has provided a detailed overview of the current knowledge of this protein family, including quantitative data, signaling pathways, experimental methodologies, and homologous structures. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and clinical research, facilitating further investigation into the roles of pappalysins in health and disease.

References

- 1. embopress.org [embopress.org]

- 2. Pregnancy-Associated Plasma Protein (PAPP)-A2 in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Proteinase PAPP-A has Deep Evolutionary Roots Outside of the IGF System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stanniocalcin-1 Potently Inhibits the Proteolytic Activity of the Metalloproteinase Pregnancy-associated Plasma Protein-A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recombinant Human Pappalysin-2/PAPP-A2 Protein, CF 1668-ZN-020: R&D Systems [rndsystems.com]

- 8. Anthropometric and biochemical correlates of PAPP-A2, free IGF-I, and IGFBP-3 in childhood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

Initial Studies on PP30 Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PP30, also known as Senescence Marker Protein-30 (SMP30) and Regucalcin, is a multifunctional protein implicated in a variety of critical cellular processes. Primarily recognized as a calcium-binding protein, this compound plays a significant role in maintaining intracellular calcium homeostasis.[1][2] Its functions extend to the regulation of key signaling pathways, protection against oxidative stress, and involvement in ascorbic acid biosynthesis. This technical guide provides an in-depth overview of the initial studies on this compound protein interactions, focusing on its known binding partners, the signaling pathways it modulates, and the experimental methodologies used to elucidate these connections.

Core Functions and Cellular Localization

This compound is predominantly a cytosolic protein, but it has been observed to translocate to the nucleus and other cellular compartments, suggesting its involvement in diverse cellular functions.[1] It is noteworthy for its unique calcium-binding properties, which do not rely on the typical EF-hand motif found in many other calcium-binding proteins.[1][3] This distinct mechanism of calcium interaction is central to its regulatory activities.

Known Protein Interactions and Signaling Pathways

Initial research has identified several key protein interactions involving this compound, primarily centered on its role as a modulator of calcium-dependent signaling cascades. These interactions are often regulatory in nature, with this compound acting as an inhibitor or activator of downstream targets.

Interaction with Protein Kinase C (PKC)

This compound has been shown to inhibit the activity of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction that are involved in controlling the function of other proteins through phosphorylation.[2][4] This inhibitory action underscores the role of this compound as a negative regulator in PKC-mediated signaling pathways.

Interaction with Calmodulin (CaM)

Evidence suggests that this compound interacts with Calmodulin (CaM), a ubiquitous calcium-binding protein that transduces calcium signals by modifying its interaction with various target proteins.[5] The expression of this compound's mRNA has been shown to be mediated through a Ca2+/calmodulin-dependent mechanism.[5] Furthermore, there are indications that this compound may bind to calmodulin in the nucleus.

Regulation of Ca2+-ATPase

This compound has been demonstrated to activate Ca2+-ATPase, a pump responsible for transporting calcium ions out of the cytoplasm, thereby restoring basal intracellular calcium levels.[2][6] This activation is a key component of this compound's role in maintaining calcium homeostasis. Studies have shown that regucalcin can uniquely inhibit Ca2+-ATPase activity in the brain microsomes of rats.[7]

Summary of Quantitative Data

Currently, detailed quantitative data, such as binding affinities (e.g., Kd values), for the interactions of this compound with its known partners are not extensively available in the public domain. The majority of initial studies have focused on the qualitative and functional aspects of these interactions.

| Interacting Protein | Type of Interaction | Quantitative Data |

| Protein Kinase C (PKC) | Inhibition of activity | Not available |

| Calmodulin (CaM) | Regulatory/Binding | Not available |

| Ca2+-ATPase | Activation/Inhibition of activity | Not available |

Experimental Protocols

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a common technique used to study protein-protein interactions in vivo.

General Protocol:

-

Cell Lysis: Cells expressing the bait protein (e.g., this compound) are lysed under non-denaturing conditions to maintain protein complexes.

-

Antibody Incubation: An antibody specific to the bait protein is added to the cell lysate and incubated to allow the formation of antigen-antibody complexes.

-

Immunoprecipitation: Protein A/G beads are added to the lysate to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are typically analyzed by SDS-PAGE and Western blotting using an antibody against the putative interacting partner.

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a powerful genetic method to identify novel protein-protein interactions.

General Protocol:

-

Vector Construction: The cDNA of the bait protein (this compound) is cloned into a vector containing a DNA-binding domain (DBD), while a cDNA library of potential interacting partners ("prey") is cloned into a vector with a transcriptional activation domain (AD).

-

Yeast Transformation: Both bait and prey vectors are co-transformed into a suitable yeast reporter strain.

-

Selection: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and/or exhibit a color change.

-

Identification of Prey: The prey plasmids from positive colonies are isolated and sequenced to identify the interacting protein.

Affinity Purification followed by Mass Spectrometry (AP-MS)

This proteomic approach allows for the identification of protein complexes.

General Protocol:

-

Tagged Protein Expression: A tagged version of the bait protein (e.g., FLAG-PP30 or HA-PP30) is expressed in cells.

-

Cell Lysis and Affinity Purification: The cells are lysed, and the tagged bait protein, along with its interacting partners, is purified from the lysate using affinity beads that specifically recognize the tag.

-

Elution and Digestion: The purified protein complexes are eluted, and the proteins are digested into peptides, typically with trypsin.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the complex.

Visualizations

Signaling Pathway of this compound in Calcium Homeostasis

Caption: this compound's role in regulating intracellular calcium signaling pathways.

Experimental Workflow for Co-Immunoprecipitation

Caption: A generalized workflow for identifying this compound protein interactions via Co-IP.

Conclusion

The initial studies on this compound (SMP30/Regucalcin) have established its fundamental role as a regulator of intracellular calcium signaling. Its interactions with key proteins such as Protein Kinase C, Calmodulin, and Ca2+-ATPase highlight its importance in maintaining cellular homeostasis. While these foundational studies have provided significant insights, there remains a need for more detailed quantitative analysis of these interactions and a broader exploration of the this compound interactome. Future research employing advanced proteomic techniques will be crucial for fully elucidating the complex network of this compound's protein interactions and its implications in health and disease, particularly in the context of aging and cancer.

References

- 1. Regucalcin - Wikipedia [en.wikipedia.org]

- 2. Role of regucalcin in calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diverse roles of calcium-binding protein regucalcin in cell biology: from tissue expression and signalling to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of calcium-binding protein regucalcin on protein kinase C activity in rat renal cortex cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of hepatic calcium-binding protein regucalcin mRNA is mediated through Ca2+/calmodulin in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regucalcin increases Ca2+-ATPase activity in the heart mitochondria of normal and regucalcin transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of calcium-binding protein regucalcin and microsomal Ca2+-ATPase regulation in rat brain: attenuation with increasing age - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Core of Cellular Defense: An In-depth Guide to Senescence Marker Protein 30 (SMP30)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senescence Marker Protein 30 (SMP30), also known as regucalcin, is a multifunctional enzyme critically involved in cellular homeostasis and defense mechanisms. Initially identified as a protein whose expression decreases with age, SMP30 has since been characterized as a potent lactonase and organophosphate hydrolase. Its pivotal role in the biosynthesis of vitamin C in non-primate mammals underscores its antioxidant significance. Furthermore, emerging evidence has implicated SMP30 in the modulation of key signaling pathways governing apoptosis and oxidative stress. This technical guide provides a comprehensive overview of the enzymatic activities of SMP30, detailing its kinetic properties, experimental protocols for its study, and its intricate involvement in cellular signaling networks. This document is intended to serve as a core resource for researchers and professionals engaged in the study of aging, cellular metabolism, and the development of novel therapeutics targeting pathways modulated by SMP30.

Enzymatic Activities of SMP30

SMP30 exhibits two primary enzymatic activities: gluconolactonase and organophosphate hydrolase. These functions are central to its physiological roles in antioxidant defense and detoxification.

Gluconolactonase Activity and Vitamin C Biosynthesis

In non-primate mammals, SMP30 catalyzes the penultimate step in the biosynthesis of L-ascorbic acid (vitamin C), specifically the hydrolysis of L-gulono-γ-lactone to L-gulonate.[1] This lactonase activity is not limited to L-gulono-γ-lactone; SMP30 can hydrolyze a variety of aldonolactones, including D-glucono-δ-lactone, L-glucono-δ-lactone, D-galactono-γ-lactone, and L-galactono-γ-lactone.[1] The enzymatic activity is dependent on the presence of divalent cations, with zinc (Zn²⁺) being a potent activator.[1][2]

Organophosphate Hydrolase Activity

SMP30 also functions as an organophosphate hydrolase, capable of detoxifying a range of synthetic organophosphorus compounds, including nerve agents like sarin, soman, and tabun, as well as the pesticide diisopropyl phosphorofluoridate (DFP).[1] This activity is also dependent on divalent cations, particularly magnesium (Mg²⁺) and manganese (Mn²⁺).[1]

Quantitative Data on SMP30 Enzymatic Activity

The catalytic efficiency of SMP30 is significantly influenced by the specific substrate and the available divalent cation. The following table summarizes the kinetic parameters for human SMP30's gluconolactonase activity with the substrate D-glucono-δ-lactone in the presence of various divalent cations.

| Divalent Cation | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Kd (µM) |

| Zn²⁺ | 2.7 | 341 | 126,000 | 7 |

| Mn²⁺ | - | - | - | 0.6 |

| Ca²⁺ | - | - | - | 566 |

| Mg²⁺ | - | - | - | 82 |

Table 1: Kinetic parameters of human SMP30 with D-glucono-δ-lactone in the presence of various divalent cations. Data sourced from Chakraborti et al. (2010).[2] Note: KM and kcat values were only reported for Zn²⁺. Kd values represent the dissociation constant of the metal ion from the enzyme.

Experimental Protocols

Gluconolactonase Activity Assay

This protocol is adapted from the method described by Chakraborti et al. (2010) and relies on monitoring the production of gluconic acid through a pH-sensitive colorimetric change.[2]

Materials:

-

Purified SMP30 enzyme

-

D-glucono-δ-lactone (substrate)

-

p-Nitrophenol (pH indicator)

-

Buffer solution (e.g., 50 mM HEPES, pH 7.4)

-

Divalent cation solution (e.g., ZnCl₂, MnCl₂, MgCl₂, CaCl₂)

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare a reaction mixture containing the buffer, p-nitrophenol, and the desired concentration of the divalent cation.

-

Add the purified SMP30 enzyme to the reaction mixture and incubate at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, D-glucono-δ-lactone.

-

Immediately monitor the decrease in absorbance at 405 nm over time. The decrease in absorbance corresponds to the acidification of the solution due to the formation of gluconic acid.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

To determine kinetic parameters (KM and Vmax), repeat the assay with varying concentrations of the substrate while keeping the enzyme concentration constant.

Organophosphate Hydrolase Activity Assay (Putative Protocol)

Materials:

-

Purified SMP30 enzyme

-

Organophosphate substrate (e.g., diisopropyl phosphorofluoridate - DFP)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent cation solution (e.g., MgCl₂ or MnCl₂)

-

A method to detect the product of hydrolysis (e.g., fluoride-selective electrode for DFP hydrolysis, or a chromogenic substrate)

Procedure:

-

Prepare a reaction mixture containing the buffer and the required divalent cation.

-

Add the purified SMP30 enzyme to the mixture and equilibrate at the desired temperature.

-

Initiate the reaction by adding the organophosphate substrate.

-

Monitor the rate of product formation over time using the chosen detection method.

-

Calculate the initial reaction velocity.

-

Vary the substrate concentration to determine the kinetic parameters.

SMP30 in Cellular Signaling Pathways

SMP30 plays a crucial role in protecting cells from apoptosis and oxidative stress by modulating specific signaling pathways.

Anti-Apoptotic Signaling

SMP30 has been shown to protect cells from apoptosis induced by various stimuli, including TNF-α and calcium-mediated stress.[1][3] Hepatocytes from SMP30 knockout mice are more susceptible to TNF-α-induced apoptosis, suggesting an inhibitory role of SMP30 in this pathway.[1] While the precise molecular mechanism of this inhibition is still under investigation, it is clear that SMP30 acts as a crucial cytoprotective factor.

Antioxidant Signaling via Nrf2 Pathway

SMP30 contributes to cellular antioxidant defense not only through its role in vitamin C synthesis but also by modulating the Nrf2/Keap1 signaling pathway.[4][5] Under conditions of oxidative stress, SMP30 expression is upregulated. Overexpression of SMP30 has been shown to enhance the activation of the transcription factor Nrf2, a master regulator of antioxidant response genes, through the Akt/GSK-3β pathway.[5]

Calcium Homeostasis

SMP30 is also implicated in the regulation of intracellular calcium (Ca²⁺) homeostasis.[3] It has been suggested to enhance the activity of plasma membrane Ca²⁺-pumping ATPases, thereby facilitating the extrusion of Ca²⁺ from the cell.[6] Overexpression of SMP30 has been shown to be cytoprotective against cellular stress induced by calcium ionophores.[3]

Conclusion and Future Directions

SMP30 is a multifaceted enzyme with significant implications for cellular aging, antioxidant defense, and protection against apoptosis. Its dual enzymatic activities as a gluconolactonase and an organophosphate hydrolase highlight its versatility in maintaining cellular health. The quantitative data and experimental protocols provided herein offer a foundational resource for further investigation into the catalytic mechanisms and physiological functions of SMP30.

Future research should focus on elucidating the precise molecular interactions of SMP30 within the anti-apoptotic and Nrf2 signaling pathways. A more comprehensive characterization of its substrate specificity and kinetic parameters for a wider range of aldonolactones and organophosphates is also warranted. Furthermore, the development of specific inhibitors and activators of SMP30 could provide valuable tools for dissecting its roles in various physio-pathological conditions and may pave the way for novel therapeutic strategies for age-related diseases and toxic substance exposure. The continued exploration of SMP30's enzymatic core promises to unveil new avenues for promoting healthy aging and combating cellular stress.

References

- 1. Senescence Marker Protein 30: Functional and Structural Insights to its Unknown Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of Human Senescence Marker Protein 30; Insights Linking Structural, Enzymatic and Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytoprotective roles of senescence marker protein 30 against intracellular calcium elevation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Senescence marker protein30 protects lens epithelial cells against oxidative damage by restoring mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Senescence marker protein 30 (SMP30) protects against high glucose-induced apoptosis, oxidative stress and inflammatory response in retinal ganglion cells by enhancing Nrf2 activation via regulation of Akt/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of renal senescence marker protein-30 (SMP30) expression by testosterone and its contribution to urinary calcium absorption in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RPP30 as a qPCR Internal Reference Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative real-time PCR (qPCR) is a cornerstone of molecular biology, enabling precise measurement of gene expression. The accuracy of relative quantification in qPCR is critically dependent on the normalization of data to a stably expressed internal reference gene, often called a housekeeping gene. While historically, genes like GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) and ACTB (Beta-actin) have been widely used, studies have shown that their expression can vary significantly under different experimental conditions.

Ribonuclease P/MRP Subunit P30 (RPP30) has emerged as a superior internal reference gene for qPCR in many contexts. Rthis compound is a single-copy gene located on chromosome 10 in humans and is a component of the ribonuclease P and MRP complexes, which are involved in tRNA and rRNA processing, respectively.[1] Its expression has been found to be more stable across a wide variety of human tissues compared to traditional housekeeping genes.[1] This makes Rthis compound an excellent choice for an internal control in a range of applications, including pathogen detection, oncology research, and studies involving samples with variable DNA or RNA content.[1]

These application notes provide a detailed protocol for the use of Rthis compound as an internal reference gene in qPCR experiments.

Data Presentation: Expression Stability of Rthis compound

The stability of a reference gene's expression is paramount for accurate qPCR data normalization. Rthis compound has demonstrated high expression stability across numerous human tissues. The following table provides an illustrative comparison of the average Cycle threshold (Ct) values and stability of Rthis compound compared to other commonly used housekeeping genes across a panel of human tissues. A lower standard deviation in Ct values across different tissues indicates higher stability.

| Gene | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') | Average Ct (across tissues) | Standard Deviation of Ct |

| Rthis compound | CTCTACAGTGAAGAAACCTCGGC | AGAGGCAAAGGTTGCAGTGAGC | ~24 | < 1.0 |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | ~22 | > 1.5 |

| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | ~21 | > 2.0 |

Note: The Ct values are approximate and can vary based on the sample type, RNA quality, and qPCR platform. The primer sequences are for human Rthis compound.